Cyprocide-B

Antifungal Discovery Agrochemicals Botrytis cinerea

2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole (C10H9ClN2OS, MW 240.71 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole bearing a 4-chlorophenyl group at C-2 and an ethylsulfanyl (ethylthio) group at C-5. This heterocyclic scaffold is recognized for its electron-deficient aromatic character and is widely employed as a versatile building block in medicinal chemistry and agrochemical discovery.

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
Cat. No. B327398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprocide-B
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
InChIKeyKNIWWUIMKUEOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole: A Procurement-Grade 1,3,4-Oxadiazole Thioether Scaffold


2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole (C10H9ClN2OS, MW 240.71 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole bearing a 4-chlorophenyl group at C-2 and an ethylsulfanyl (ethylthio) group at C-5 . This heterocyclic scaffold is recognized for its electron-deficient aromatic character and is widely employed as a versatile building block in medicinal chemistry and agrochemical discovery [1]. The compound serves as a synthetic intermediate for accessing fused heterocyclic systems such as triazolo[3,4-b][1,3,4]oxadiazoles, underscoring its utility in generating structural diversity [2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Be Interchanged with 2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole


Despite sharing the 1,3,4-oxadiazole core, the biological activity of derivatives is exquisitely sensitive to both the nature and position of substituents. Systematic structure-activity relationship (SAR) investigations demonstrate that electron-withdrawing groups (e.g., -Cl) at the para-position of the phenyl ring markedly enhance antimicrobial potency relative to electron-donating or ortho-substituted analogs [1]. Concurrently, the ethylthio moiety at C-5 imparts distinct electronic and lipophilic characteristics that are not replicable by shorter alkylthio chains (e.g., methylthio) or oxidized sulfone derivatives, as evidenced by divergent antifungal inhibition profiles [2]. Consequently, the specific combination of the 4-chlorophenyl and ethylsulfanyl substituents confers a unique activity and reactivity profile; generic substitution with a different in-class oxadiazole without rigorous comparative data introduces unacceptable risk of activity loss or synthetic incompatibility [3].

Quantitative Evidence Differentiating 2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole from Closest Analogs


Ethylthio Substituent Confers Superior Antifungal Activity Relative to Methylthio Analog

In a head-to-head evaluation of 1,3,4-oxadiazole thioether derivatives, the ethylthio-containing analog 7j demonstrated superior in vitro antifungal efficacy compared to the methylthio analog 7a. This specific activity advantage is critical for selecting the correct intermediate in antifungal agrochemical development [1].

Antifungal Discovery Agrochemicals Botrytis cinerea

4-Chloro Phenyl Substitution Enhances Antibacterial Activity vs. Non-Chlorinated Analogs

SAR analyses across multiple 1,3,4-oxadiazole series consistently indicate that para-chloro substitution on the phenyl ring significantly enhances antibacterial activity compared to unsubstituted or electron-donating group-bearing analogs. This class-level inference supports the selection of the 4-chlorophenyl variant over non-halogenated phenyl oxadiazoles [1].

Antibacterial SAR Drug Design Electron-Withdrawing Groups

Ethylthio Group Provides a Superior Synthetic Handle for Fused Heterocycle Construction vs. Amino or Thione Analogs

The ethylthio group at C-5 serves as an excellent leaving group, enabling nucleophilic displacement with hydrazine to generate the corresponding hydrazinyl derivative in high yield. This reactivity is fundamental for constructing valuable fused triazolo[3,4-b][1,3,4]oxadiazole scaffolds. This direct transformation is not feasible with the corresponding amine or thione derivatives, establishing the ethylthio compound as the preferred starting material for accessing this chemical space [1].

Synthetic Methodology Heterocyclic Chemistry Building Blocks

Optimal Research and Industrial Applications for 2-(4-Chlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole


Agrochemical Discovery: Fungicide Lead Generation Targeting Botrytis cinerea

This compound is a critical precursor for generating novel fungicidal candidates. Evidence shows that derivatives bearing the ethylthio-1,3,4-oxadiazole moiety can achieve 79% in vitro inhibition of Botrytis cinerea, outperforming the methylthio analog [1]. Procurement of this specific compound enables synthesis of focused libraries aimed at optimizing activity against this economically significant plant pathogen.

Medicinal Chemistry: Synthesis of Triazolo[3,4-b][1,3,4]oxadiazole Fused Heterocycles

The ethylthio group acts as a reactive leaving group, facilitating one-step conversion to 2-hydrazinyl derivatives, which are key intermediates for generating triazolo[3,4-b][1,3,4]oxadiazole scaffolds [2]. These fused systems are of high interest in drug discovery for their enhanced metabolic stability and potential to interact with novel biological targets. This compound is the preferred starting material over less reactive amino or thione analogs.

Antibacterial Drug Discovery: Optimizing Electron-Withdrawing Substituent Effects

SAR data indicate that the para-chlorophenyl group is a superior choice for achieving potent antibacterial activity compared to non-halogenated or electron-donating phenyl groups [3]. This compound provides a validated core structure for further diversification, allowing medicinal chemists to explore substitutions while retaining the critical electron-withdrawing character that enhances antibacterial potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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